Vittacarboline

Description

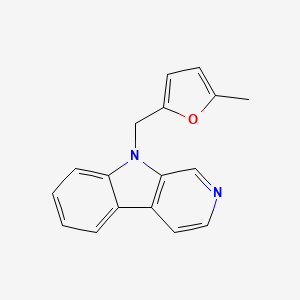

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

9-[(5-methylfuran-2-yl)methyl]pyrido[3,4-b]indole |

InChI |

InChI=1S/C17H14N2O/c1-12-6-7-13(20-12)11-19-16-5-3-2-4-14(16)15-8-9-18-10-17(15)19/h2-10H,11H2,1H3 |

InChI Key |

UANUGMASRPSVFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CN2C3=CC=CC=C3C4=C2C=NC=C4 |

Synonyms |

vittacarboline |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Characterization of Vittacarboline

Methodologies for Extraction and Isolation from Natural Biomass

The isolation of vittacarboline typically begins with the extraction of plant material from Hippeastrum vittatum. researchgate.netscielo.org.mxdatapdf.com

Optimization of Solvent Systems and Extraction Techniques from Hippeastrum vittatum

Research indicates that this compound has been isolated from the ethanolic extract of fresh Hippeastrum vittatum flowers. researchgate.netdatapdf.comnih.gov One study reported obtaining 8 mg of pure this compound from 3.65 kg of chopped flowers, highlighting that it is present in relatively small quantities. researchgate.netnih.gov This suggests that efficient extraction methods are crucial for obtaining sufficient amounts for further study.

Chromatographic Strategies for this compound Purification (e.g., Column Chromatography, HPLC)

Following the initial extraction, chromatographic techniques are employed to purify this compound from the complex mixture of compounds present in the plant extract. Extensive column chromatography of the alkaloidal fraction of a defatted ethanolic extract of fresh Hippeastrum vittatum flowers has been reported as a method leading to the isolation of this compound. datapdf.comacs.org Column chromatography is a widely used technique for the fractionation and isolation of plant secondary metabolites. researchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful technique commonly used for the separation and purification of compounds, offering high separation efficiency. rotachrom.com While the initial isolation of this compound from Hippeastrum vittatum specifically mentions extensive column chromatography datapdf.comacs.org, HPLC is a standard method for further purification and analysis of natural products researchgate.netrotachrom.com.

Advanced Spectroscopic Techniques for Definitive Structure Elucidation

The definitive structure of this compound has been established through the application of various spectroscopic methods. researchgate.netdatapdf.comacs.org

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been instrumental in the structure elucidation of this compound. researchgate.netdatapdf.comacs.org Specifically, concerted interpretation of 2D NMR spectra such as COSY, HMQC, and HMBC experiments has been used to assemble structural fragments and determine the connectivity of atoms in the molecule. datapdf.comacs.orgsci-hub.se The 1H NMR spectrum of this compound shows signals corresponding to aromatic protons and protons from methylene (B1212753) and methyl groups. datapdf.comacs.org Analysis of HMBC correlations helped in establishing the position of substituents and confirming the -carboline nucleus structure. datapdf.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) has been used to determine and confirm the molecular formula of this compound. scielo.org.mxdatapdf.comacs.org For this compound (1), HREIMS provided a molecular formula of C17H14N2O, with an observed m/z of 262.1137 [M]+ (calculated for C17H14N2O; 262.1106). datapdf.com HRMS data is crucial for confirming the elemental composition of isolated compounds. mdpi.comcuni.cz

Vibrational (IR) and Electronic (UV) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, and electronic spectroscopy, such as Ultraviolet (UV) spectroscopy, provide additional information about the functional groups and chromophores present in this compound. researchgate.netdatapdf.comacs.orgnih.gov The IR spectrum of this compound has been reported, supporting the tertiary nature of a nitrogen atom (N-9) and the attachment of a substituted furan (B31954) moiety. datapdf.comacs.org The absence of an NH absorbance above 3300 cm-1 in the IR spectrum further supported the tertiary nature of N-9. acs.org The UV spectrum of this compound in methanol (B129727) shows characteristic absorption maxima at various wavelengths, providing insights into its electronic transitions and conjugated systems. datapdf.com

Spectroscopic Data for this compound (1)

| Technique | Data | Citation |

| UV (MeOH) | (log ) 240 (4.20), 256 (4.70), 268 (4.26), 291 (3.76), 305 (4.05), 350 (3.45), 3.70 (3.88), 385 (3.25) nm | datapdf.com |

| IR (KBr) | 2900, 1625, 1490, 1295 cm | datapdf.com |

| HREIMS | m/z 262.1137 [M]+ (98) (calcd for C17H14N2O; 262.1106) | datapdf.com |

Note: NMR data is extensive and typically presented in detailed tables in primary research articles. datapdf.comacs.org

Stereochemical Assignments and Conformational Analysis of this compound

Information explicitly detailing the stereochemical assignments and conformational analysis specifically for this compound is limited within the provided search results. However, the general principles and techniques used for determining the stereochemistry and analyzing the conformation of organic molecules, particularly alkaloids and cyclic systems like the β-carboline core, are well-established in chemical research.

Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. For complex molecules like alkaloids, this can involve determining the configuration of chiral centers (if present) and the relative orientation of substituents. Techniques commonly employed for stereochemical assignments in natural products include Electronic Circular Dichroism (ECD) spectroscopy and X-ray crystallography. ub.eduscispace.comresearchgate.net ECD can provide information about the absolute configuration of chiral molecules by measuring their differential absorption of left and right circularly polarized light. X-ray crystallography, when a crystalline sample is available, can definitively determine the three-dimensional structure, including absolute configuration. researchgate.net While these techniques are mentioned in the context of characterizing other alkaloids from Amaryllidaceae, their specific application to this compound's stereochemistry is not detailed in the search results.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. flashcards.worldweebly.com These different arrangements, known as conformers, can have different energies and affect a molecule's properties and reactivity. flashcards.worldweebly.comntu.edu.sg For cyclic systems like the β-carboline core of this compound, the ring structure imposes constraints on possible conformations. The most stable conformations typically minimize steric strain and torsional strain. flashcards.worldntu.edu.sg Techniques like NMR spectroscopy, particularly variable-temperature NMR and NOE (Nuclear Overhauser Effect) measurements, can provide insights into the preferred conformations and the spatial proximity of different parts of the molecule. researchgate.netsci-hub.se Computational modeling is also a powerful tool for exploring the potential energy surface of a molecule and identifying stable conformers. scielo.org.mx

While the detailed stereochemical and conformational analysis of this compound is not explicitly provided, the structural characterization using 1D and 2D NMR suggests that these methods would have been crucial in understanding the molecule's three-dimensional structure and flexibility. researchgate.net Further research specifically focused on the stereochemical and conformational aspects of this compound, potentially employing ECD or X-ray crystallography if suitable samples can be obtained, would provide a more complete picture of its three-dimensional structure.

Synthetic Methodologies for Vittacarboline and Diversified β Carboline Frameworks

Established Total Synthesis Strategies for β-Carboline Alkaloids

Traditional methods have long been employed for the synthesis of the β-carboline core, primarily involving the cyclization of tryptamine (B22526) or tryptophan derivatives. nih.gov These strategies often yield tetrahydro-β-carboline (THBC) or dihydro-β-carboline (DHBC) intermediates, which subsequently require an aromatization step to furnish the fully aromatic β-carboline. nih.gov

Pictet-Spengler Reaction as a Cornerstone in β-Carboline Synthesis

The Pictet-Spengler (PS) reaction is a fundamental and widely utilized method for the synthesis of tetrahydro-β-carbolines. nih.gov This reaction involves the condensation of a β-arylethylamine, typically tryptamine or a tryptamine derivative, with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution and cyclization. nih.gov The reaction proceeds through the formation of an imine, which is then protonated under acidic conditions to generate an iminium ion. Nucleophilic attack by the indole (B1671886) ring onto the iminium ion leads to the formation of the tetrahydro-β-carboline ring system.

The Pictet-Spengler reaction has been applied to the synthesis of various naturally occurring β-carbolines. For instance, the reaction of tryptamine with aldehydes is a common route to substituted THBCs. The reaction conditions, including the choice of acid catalyst and solvent, can influence the reaction efficiency and selectivity. While traditionally carried out under strongly acidic conditions, milder and more environmentally friendly variations using catalysts like citric acid in water have been developed.

Bischler-Napieralski Cyclization and Subsequent Modifications

The Bischler-Napieralski (BN) reaction is another established method for the synthesis of heterocyclic compounds, including dihydro-β-carbolines, which can serve as precursors to β-carbolines. nih.gov This intramolecular cyclization involves the reaction of an N-acylated tryptamine or tryptophan derivative with a phosphorylating or dehydrating agent, such as POCl₃, P₂O₅, or ZnCl₂. The reaction typically yields a 3,4-dihydro-β-carboline (DHBC). nih.gov

Compared to the Pictet-Spengler reaction, the DHBCs generated from the Bischler-Napieralski reaction are often more readily oxidized to the fully aromatic β-carbolines. nih.gov Modifications to the Bischler-Napieralski reaction have been developed to improve yields and allow for the use of a wider range of substrates. For example, mild reaction conditions employing trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429) have been reported for the cyclodehydration of amides to yield dihydroisoquinolines and dihydro-β-carbolines. An oxidative amidation-Bischler-Napieralski reaction sequence has also been developed for the synthesis of dihydro-β-carboline derivatives.

Oxidative Aromatization and Dehydrogenation Approaches to the β-Carboline Core

Since the Pictet-Spengler and Bischler-Napieralski reactions often produce reduced β-carboline intermediates (THBCs and DHBCs), an oxidation or dehydrogenation step is frequently required to obtain the fully aromatic β-carboline system. nih.gov This conversion is a crucial step in the total synthesis of many β-carboline alkaloids.

Conversion of Tetrahydro-β-Carbolines (THBCs) and Dihydro-β-Carbolines (DHBCs)

The aromatization of THBCs and DHBCs involves the removal of hydrogen atoms from the heterocyclic ring to restore aromaticity. nih.gov This transformation can be achieved through various methods, historically involving heating the substrate with reagents such as palladium on carbon (Pd/C) or sulfur at high temperatures. Other oxidizing agents like selenium dioxide (SeO₂) and manganese dioxide (MnO₂) have also been used, often requiring elevated temperatures and stoichiometric amounts of the oxidant.

More recent approaches aim for milder conditions and improved efficiency. For instance, the conversion of THBCs to β-carbolines can be achieved using reagents like 2-iodoxybenzoic acid (IBX) at ambient temperature. This method offers a milder alternative to traditional metal-based reagents. Similarly, DHBCs can be oxidized to β-carbolines using various oxidants. nih.gov

Novel Reagents and Catalytic Systems for Aromatization

The development of novel reagents and catalytic systems has significantly advanced the efficiency and scope of β-carboline aromatization. nih.gov Stoichiometric oxidants like dichlorodicyanoquinone (DDQ), potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), sulfur, 2-iodoxybenzoic acid (IBX), and pyridinium (B92312) dichromate have been employed for the conversion of DHBCs to β-carbolines.

Catalytic methods, particularly those involving transition metals, have gained prominence. Palladium and iridium catalysts have been used for the dehydrogenation of DHBCs. Copper-catalyzed methods have also emerged as efficient approaches for the oxidative aromatization of DHBCs and THBCs. For example, a mild CuBr₂-catalyzed oxidation method using air as the oxidant has been developed for the conversion of 3,4-dihydro-β-carbolines to β-carbolines. Iodine-mediated metal-free protocols have also been reported for the dehydrogenation and aromatization of THBCs using H₂O₂ as the oxidant. Furthermore, visible light photoredox catalysis has been explored for the oxidative aromatization of tetrahydro-β-carbolines.

Modern Catalytic Strategies in β-Carboline Synthesis

Beyond the oxidative aromatization of reduced precursors, modern catalytic strategies offer more direct and diverse routes to β-carboline frameworks. nih.gov These methods often involve transition metal catalysis, organocatalysis, or photocatalysis, allowing for the construction of the β-carboline core or its functionalization under milder and more selective conditions. nih.gov

Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling methodologies, have been applied to the synthesis of substituted β-carbolines. nih.gov These methods can involve the formation of C-C and C-N bonds to assemble the β-carboline skeleton. nih.gov For instance, palladium-catalyzed C-H/N-H activation has been utilized for the synthesis of substituted β-carbolines. nih.gov Tandem reactions involving transition metal catalysis, such as a palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization, have been developed to construct annulated β-carboline systems.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis plays a significant role in the synthesis of β-carbolines through various mechanisms, including cyclizations and cross-coupling reactions. One notable approach involves a palladium-catalyzed one-pot Sonogashira coupling/intramolecular [2+2+2] cyclization, which allows for the construction of annulated β-carbolines, forming three rings in a single reaction vessel. ctdbase.org, researchgate.net This method utilizes inexpensive substrates and demonstrates an unprecedented catalytic role for palladium in cyclotrimerizations involving a nitrile. ctdbase.org

Palladium-catalyzed cross-coupling methodologies are broadly applicable to β-carboline synthesis. ctdbase.org, beilstein-journals.org, sciforum.net For instance, Suzuki cross-coupling has been employed in the synthesis of biaryl precursors that undergo subsequent palladium-catalyzed C–H/N–H activation to yield C3-chlorosubstituted β-carbolines. mdpi.com Another palladium-catalyzed strategy involves the imidoylative cyclization of tryptophan-derived isocyanides and aryl iodides. mdpi.com This reaction proceeds through isocyanide insertion, intramolecular C–H imidoylation, and aerobic dehydrogenative aromatization. mdpi.com Palladium catalysis has also been utilized in the C–H addition of indoles to nitriles followed by cyclization to synthesize functionalized β- and γ-carbolines. mdpi.com Intramolecular palladium-catalyzed Heck coupling reactions have been reported for the synthesis of tetracyclic benzo-β-carbolines. mdpi.com

Furthermore, palladium catalysis has been applied in cascade reactions. A three-step one-pot domino approach involving condensation, cyclization, and dehydrogenation catalyzed by a bifunctional Pd/C/K-10 catalyst has been developed for the synthesis of β-carbolines from tryptamines and aromatic aldehydes or glyoxals. google.com, analis.com.my

Copper- and Gold-Catalyzed Annulations for β-Carboline Formation

Copper and gold catalysis offer alternative powerful methods for constructing the β-carboline core and its derivatives through various annulation and cyclization reactions.

Copper-catalyzed approaches include site-selective double C–N coupling reactions followed by palladium-catalyzed annulations, providing efficient routes to β-carbolines from starting materials like 3,4-dibromopyridine. ljmu.ac.uk, researchgate.net Copper catalysis has also been shown to mediate the 6-endo-dig cyclization of arene-ynamides, leading to the formation of β-carbolines with reversed regioselectivity compared to other conditions. mdpi.com Asymmetric copper(I)-catalyzed [3+3] annulation reactions involving aziridines and 2-vinylindoles have been developed for the synthesis of 1,4-disubstituted tetrahydro-β-carbolines with high enantio- and diastereoselectivity. frontiersin.org Copper catalysis is also relevant for regioselective functionalization, such as the β-carboline-directed regioselective C-H hydroxylation using Cu(OAc)2. rsc.org

Gold catalysis, particularly with gold(III) and gold(I) complexes, is effective for cycloisomerization and cycloaddition reactions in β-carboline synthesis. ctdbase.org, mdpi.com Gold(III)-catalyzed cycloisomerization of N-propargylamides has been reported for the synthesis of β-carbolines. mdpi.com Gold-catalyzed formal [4+2]-cycloaddition reactions between indolyl azides and ynamides can yield 3-amino-β-carbolines. mdpi.com More recently, gold(I)-catalyzed [4+2] cycloaddition of indolylynamides and cyanamides has been demonstrated as a redox-neutral and atom-economic route to diversely substituted 1,3-diamino-β-carbolines. ctdbase.org Chiral cationic gold(I) complexes have also been successfully employed to catalyze asymmetric Pictet-Spengler reactions between tryptamines and arylaldehydes, providing enantioenriched tetrahydro-β-carbolines. nih.gov

Regioselective Functionalization and Derivatization of the β-Carboline Skeleton

Regioselective functionalization of the β-carboline scaffold at specific positions is crucial for synthesizing diverse derivatives, including those with structural features found in Vittacarboline. Key positions for functionalization include C1, C3, C9, and N2.,,,, sciforum.net, ctdbase.org,

Introduction of Substituents at Key Positions (e.g., C1, C3, C9, N2)

C1 Functionalization: The C1 position of the β-carboline core is a common site for substitution in many natural products and synthetic derivatives., jst.go.jp Methods for C1 functionalization include directed metalation using bases like TMPMgCl·LiCl, followed by transmetalation with ZnCl2 and subsequent Negishi cross-coupling with aryl or heteroaryl bromides. This one-pot sequence allows for the introduction of aryl and heteroaryl groups at C1. Another strategy for C1 functionalization is the Minisci-type radical process, which enables the direct C–H aminoalkylation of β-carbolines with high regioselectivity, particularly under photo-redox and chiral phosphoric acid cooperative catalysis. jst.go.jp This method provides access to C1 aminoalkylated β-carbolines with high enantioselectivity. jst.go.jp The synthesis of C1-tethered pyrroles and 2,3-dihydropyrroles has also been achieved through a metal-free approach involving 1-formyl β-carbolines.

C3 Functionalization: The C3 position is another important site for diversification. Many synthetic routes to β-carbolines, including traditional Pictet-Spengler and Bischler-Napieralski reactions starting from tryptophan or tryptamine derivatives, introduce functionality at C3, often initially as a carboxylic acid or ester group.,, mdpi.com Subsequent transformations can convert these groups into various substituents. Palladium-catalyzed C–H/N–H activation methods have been developed for introducing chlorine at the C3 position. mdpi.com β-Carboline 3-carboxylate derivatives are common intermediates and can be further modified. Hybrid compounds linking β-carbolines at the C3 position to other scaffolds, such as quinazolinones, have been synthesized.

C9 Functionalization: Functionalization at the N9 position (part of the indole moiety) is also possible. Alkylation at N9 can be achieved using strong bases like NaH followed by reaction with alkyl halides. This allows for the introduction of various alkyl chains at this position. Some bis-β-carboline alkaloids found in nature also feature substituents at the N9 position.

N2 Functionalization: The N2 position (part of the pyridine (B92270) ring) can also be modified, typically through alkylation. N2-alkylation of β-carboline derivatives has been explored, and studies have shown that such modifications can significantly impact the biological activities of the compounds, for instance, enhancing antimicrobial effects.,

Strategies for Constructing this compound-Specific Structural Features

Introducing a vinyl group at C1 can potentially be achieved through palladium-catalyzed cross-coupling reactions or by functionalization of a C1-formyl group followed by a Wittig reaction or similar olefination. mdpi.com,, The synthesis of C1-vinyl substituted β-carbolines like dehydrocrenatine (B45958) has been reported using Pictet-Spengler reactions followed by oxidation and installation of the vinyl group.

Methoxy (B1213986) groups at C4 and C9 require specific synthetic strategies. The introduction of a methoxy group at C4 has been achieved in the synthesis of certain bis-β-carboline alkaloids using Pictet-Spengler reactions and subsequent oxidation and aromatization steps. Functionalization at C9 (N9) with a methyl group can be accomplished through N-alkylation using methylating agents in the presence of a base.

Combining these regioselective functionalization strategies with the various catalytic methods for constructing the β-carboline core provides a versatile toolkit for synthesizing a wide array of β-carboline derivatives, including those that mimic or are structurally related to natural products like this compound. Further research may focus on developing convergent synthetic routes that efficiently assemble the specific substitution pattern of this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Beta-carboline (Norharman) | 64961 |

| Beta-carboline, 6-methoxy-1,2-dimethyl- | 264632 |

| Beta-Carboline 3-carboxylate | 5328934 |

| 4,9-Dimethoxy-1-vinyl-beta-carboline | 5316876 |

Data Tables

While detailed experimental data (e.g., full reaction conditions, yields for a range of substrates) for every specific transformation mentioned is beyond the scope of the provided snippets, some examples of reported yields are included below to illustrate the efficiency of certain methods.

| Reaction Type | Catalyst System | Substrate Examples | Product Examples | Reported Yields (Examples) | Source |

| Palladium-catalyzed Sonogashira/[2+2+2] cyclization (Annulated β-carboline) | Pd(PPh₃)₄ | Aryl iodide, terminal alkyne, nitrile | Annulated β-carboline | Up to 80% ctdbase.org, 91% ctdbase.org | ctdbase.org, researchgate.net |

| Copper-catalyzed double C–N coupling / Palladium-catalyzed annulation | Cu catalyst, ligand / Pd catalyst | 3,4-dibromopyridine, amines | β-carboline derivatives | 38–84% ljmu.ac.uk | ljmu.ac.uk, researchgate.net |

| Palladium-catalyzed C–H/N–H activation | Pd(OAc)₂, Cu(OAc)₂ | Biaryl precursors | C3-chlorosubstituted β-carbolines | Not specified in snippet | mdpi.com |

| Palladium-catalyzed imidolative cyclization | Palladium catalyst | Tryptophan-derived isocyanides, aryl iodides | β-carbolines | Not specified in snippet | mdpi.com |

| Gold(I)-catalyzed [4+2] cycloaddition | Ph₃PAuNTf₂ | Indolylynamides, cyanamides | 1,3-diamino-β-carbolines | Up to 98% | ctdbase.org |

| Ru(II)-catalyzed regioselective hydroxymethylation via C–H activation | Ru(II) catalyst, ZnBr₂ | β-carbolines, isoquinolines | Monohydroxymethylated products | Good to excellent yields | |

| C1 Functionalization via directed metalation and Negishi coupling | TMPMgCl·LiCl, ZnCl₂, Pd catalyst | N-Boc norharman, aryl or heteroaryl bromides | C1-functionalized β-carbolines | Moderate to excellent yields | |

| Photocatalytic enantioselective C1 aminoalkylation (Minisci-type) | Photo-redox catalyst, chiral phosphoric acid | β-carboline, alanine-derived redox-active esters | C1 aminoalkylated β-carbolines | 92% yield (racemic) jst.go.jp | jst.go.jp |

| N9 Alkylation | NaH | β-carboline, 1,4-dibromobutane | N9-alkylated β-carboline intermediate | 98% | |

| N2 Alkylation | Not specified in snippet | β-carboline derivatives | N2-alkylated β-carboline analogues | Not specified in snippet | , |

Preclinical Pharmacological and Molecular Investigations of β Carboline Bioactivities

In Vitro Cellular Efficacy Studies

Despite the isolation and identification of Vittacarboline, comprehensive in vitro cellular efficacy studies specifically detailing its effects on various cellular processes, particularly in the context of cancer, have not been widely reported.

Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines

As of the current literature surveyed, the alkaloids this compound, galanthindole, and O-methylismine had not been biologically evaluated for their antiproliferative or cytotoxic effects on diverse cancer cell lines dokumen.pub. Research into the cytotoxic and antiproliferative effects of plant extracts or other β-carboline derivatives on various cancer cell lines is ongoing, but specific data for this compound in this regard is not available.

Mechanisms of Cell Cycle Perturbation (e.g., G0/G1, S, G2/M Phase Arrest)

Specific studies investigating the mechanisms by which this compound might perturb the cell cycle, such as inducing arrest in the G0/G1, S, or G2/M phases, have not been found in the consulted literature focusing on this particular compound dokumen.pub. While other β-carboline derivatives have shown the ability to induce cell cycle arrest in various cancer cell lines, this activity has not been attributed to this compound.

Inhibition of Cell Migration and Invasion in Preclinical Models

Information regarding the inhibition of cell migration and invasion by this compound in preclinical models is not present in the reviewed literature dokumen.pub. While the effects of other β-carboline compounds on cell migration and invasion have been investigated in various cancer models, specific data for this compound is lacking.

Molecular Target Identification and Enzymatic Inhibition

Investigations into the molecular targets of this compound and its potential for enzymatic inhibition are not extensively documented in the available research.

DNA Intercalation and Topoisomerase I/II Inhibition

Subject: Information Regarding the Chemical Compound this compound

This response addresses your request for an English article focusing solely on the chemical compound this compound and its preclinical pharmacological and molecular investigations according to the provided outline.

Based on the available scientific literature, research specifically focused on the preclinical pharmacological and molecular investigations of this compound across all the detailed sections of your outline (Modulation of Monoamine Oxidase (MAO) Activity and Neuromodulation; Inhibition of Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Other Protein Kinases; Interactions with Neurotransmitter Receptors; Antimicrobial, Antifungal, and Antiparasitic Activities; Antioxidant and Anti-inflammatory Properties) appears to be limited.

This compound is a β-carboline alkaloid that has been isolated and structurally characterized from the flowers of Hippeastrum vittatum. uni.luiarc.frontosight.ai Several sources indicate that, as of their publication dates, the biological activities of this compound had not been extensively evaluated. fishersci.fiuni.luontosight.ai While β-carbolines as a class are known to exhibit a wide range of biological activities, including those listed in your outline cdutcm.edu.cnguidetopharmacology.org, specific published data detailing this compound's activity in each of these areas is scarce. One study reported on the antioxidant activity of this compound, specifically noting its inhibition of xanthine (B1682287) oxidase. ontosight.ai

Due to the limited availability of specific published research findings focused solely on this compound for each of the detailed points in the provided outline, a comprehensive article covering all requested sections with in-depth data and mechanistic insights specifically for this compound cannot be fully generated at this time based on the information found.

Compound Names and PubChem CIDs

Antioxidant and Anti-inflammatory Properties at a Mechanistic Level

Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) formation and antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. ptfarm.pl β-Carboline derivatives have been investigated for their ability to scavenge free radicals and modulate ROS levels. Studies employing assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have demonstrated that certain β-carboline derivatives exhibit antioxidative activity. nih.govptfarm.pl This activity can be comparable to that of standard antioxidants like vitamin C. nih.govptfarm.pl

Tetrahydro-β-carboline alkaloids, a subclass of β-carbolines, have been shown to act as antioxidants and free radical scavengers in assays like the ABTS assay. nih.govtandfonline.com This suggests a potential role for these compounds in contributing to the antioxidant effect of foods in which they are found. nih.gov The ability of tetrahydro-β-carbolines to trap free radicals is thought to be similar to that of other indole (B1671886) antioxidants due to the presence of an indole ring in their structure. researchgate.net

Research has also explored the impact of β-carbolines on ROS generation within cellular contexts. Some studies indicate that certain β-carboline derivatives can influence ROS production, which in turn can affect cellular processes such as apoptosis and autophagy. researchgate.netnih.govcapes.gov.br For instance, ruthenium(II) complexes containing a β-carboline alkaloid ligand have been shown to trigger the release of ROS. capes.gov.br Conversely, other β-carboline alkaloids, such as harmalol (B191368) and harmine (B1663883), have been reported to decrease ROS generation in specific cell lines under certain conditions. researchgate.net The modulation of ROS production by β-carbolines appears to be a complex process that can vary depending on the specific β-carboline structure and the cellular environment.

Data from studies on the antioxidant activity of β-carboline derivatives often involves comparing their radical scavenging capacity or reducing power to known antioxidants.

| Compound Class | Assay Method | Observed Activity | Comparison Standard(s) | Source |

| β-Carboline derivatives | DPPH, FRAP | Antioxidative activity | Vitamin C, Trolox, Quercetin, Curcumin | nih.govptfarm.pl |

| Tetrahydro-β-carbolines | ABTS | Antioxidants and free radical scavengers | Ascorbic acid, Trolox | nih.govtandfonline.com |

| Selected β-carboline derivatives | DPPH | Better antioxidant activity (lower IC50) | Ascorbic acid | researchgate.net |

| β-Carboline derivatives | Xanthine oxidase inhibition | Reduction in ROS and free radicals | Not specified | researchgate.net |

| Harmalol, Harmine | ROS generation in PC12 cells | Decreased ROS generation under specific conditions | Not specified | researchgate.net |

Inhibition of Pro-inflammatory Mediators and Enzymes (e.g., COX-2)

Inflammation is a complex biological response involving the release of various mediators and the activity of key enzymes. Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in the production of pro-inflammatory prostaglandins. wikipedia.org Investigations into the anti-inflammatory properties of β-carboline alkaloids have explored their effects on the expression and activity of pro-inflammatory mediators and enzymes like COX-2.

Some studies on β-carboline alkaloids have indicated that while they may exhibit anti-inflammatory effects, this might not always involve the direct inhibition of COX-2. For example, certain β-carboline alkaloids have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, primarily through the downregulation of inducible nitric oxide synthase (iNOS) expression and activity. thieme-connect.comnih.gov In these instances, the expression and enzymatic activity of COX-2 were not significantly affected by the β-carbolines tested. thieme-connect.comnih.gov

Further research comparing β-carboline-type alkaloids with other alkaloid types, such as canthinone-type alkaloids, has also highlighted differences in their inhibitory profiles on inflammatory enzymes. While some canthinone-type alkaloids demonstrated potent down-regulation of COX-2 protein expression and inhibition of prostaglandin (B15479496) E2 (PGE2) production, β-carboline-type alkaloids did not show obvious inhibition on PGE2 overproduction or COX-2 protein expression in the same study. nih.govnih.govresearchgate.net This suggests that the anti-inflammatory mechanisms of different alkaloid classes, including β-carbolines, can vary. nih.govnih.gov

However, other studies have explored the potential of β-carboline alkaloids to inhibit COX-2. Research investigating β-carboline alkaloids from Peganum harmala seeds, for instance, examined their in vitro inhibitory effects on COX-2 and 5-lipoxygenase (5-LOX). researchgate.net Some compounds in this study showed notable in vitro COX-2 inhibition. researchgate.net Docking studies in this research suggested that certain β-carboline compounds could interact with key residues in the COX-2 enzyme, potentially through hydrogen bonding. researchgate.net These findings suggest that while not all β-carbolines may target COX-2, specific derivatives might possess this inhibitory activity.

| Compound Class | Target Enzyme/Mediator | Observed Effect | Cellular Model / Assay | Source |

| β-Carboline alkaloids | iNOS, TNF-α, IL-6 | Suppression of production/secretion, downregulation of iNOS expression/activity | LPS-stimulated macrophages | thieme-connect.comnih.gov |

| β-Carboline alkaloids | COX-2, PGE2 | No obvious inhibition observed in some studies | LPS-activated RAW 264.7 macrophages | nih.govnih.govresearchgate.net |

| β-Carboline alkaloids (Peganum harmala) | COX-2, 5-LOX | Inhibition observed for some derivatives | In vitro enzyme assays | researchgate.net |

| 1-substituted glyoxal (B1671930) β-carboline derivatives | Xanthine oxidase | Significant inhibition, leading to reduced ROS/free radicals | Not specified | researchgate.net |

Investigation of this compound's Specific Biological Profile (as isolated compound)

This compound is a β-carboline alkaloid that was isolated from the ethanolic extract of the fresh flowers of Hippeastrum vittatum. acs.orgresearchgate.netijpsm.comresearchgate.net It was identified along with other alkaloids from this plant species. acs.orgresearchgate.netijpsm.comresearchgate.netscielo.org.mxub.educuni.czresearchgate.net

Specific detailed research findings focusing solely on the isolated compound this compound's biological profile, particularly concerning free radical scavenging, ROS modulation, or inhibition of pro-inflammatory mediators and enzymes like COX-2, are limited in the provided search results. While β-carbolines in general have been studied for these activities, the specific activities of this compound as an isolated compound in these areas are not extensively detailed in the search snippets.

Some sources mention the isolation and structural elucidation of this compound. acs.orgresearchgate.netresearchgate.net One source notes that this compound, along with other alkaloids like galanthindole and O-methylismine, had not been biologically evaluated in a review from 2012. researchgate.net Another source from 2014 also mentions the isolation of this compound but focuses on cytotoxic phenolics from the same plant. researchgate.net A review from 2012 on alkaloids from the Hippeastrum genus mentions this compound's isolation in 2001 but does not provide specific biological activity data for the isolated compound in the context of the requested topics. scielo.org.mx Similarly, a dissertation from 2019 mentions this compound's isolation but primarily discusses the biological activity of other Amaryllidaceae alkaloids. cuni.cz

While Hippeastrum vittatum extracts and other alkaloids from this genus have shown various biological activities, including antiproliferative and anti-inflammatory effects, these activities are attributed to the complex mixture of compounds present in the extracts, not specifically to isolated this compound. researchgate.netijpsm.comscielo.org.mx

| Compound | Source Plant | Isolation Year | Key Finding (from provided context) | Source |

| This compound | Hippeastrum vittatum | 2001 | Isolated from fresh flowers; structure established by spectroscopy. acs.orgresearchgate.netresearchgate.net | acs.orgresearchgate.netresearchgate.net |

| This compound | Hippeastrum vittatum | - | Mentioned as a β-carboline alkaloid from this plant. ijpsm.comscielo.org.mxub.educuni.czresearchgate.neterpublications.com | ijpsm.comscielo.org.mxub.educuni.czresearchgate.neterpublications.com |

Structure Activity Relationship Sar Studies and Rational Design of Vittacarboline Analogues

Correlating Structural Modifications with Biological Potency

SAR studies on β-carboline scaffolds have demonstrated that the nature, number, and position of substituents significantly impact their biological activity. Particular attention has been paid to modifications at positions C-1, C-3, and N-9 of the β-carboline ring system, as these sites are amenable to chemical modification and have been shown to influence various biological endpoints, including antitumor activity and DNA binding affinity. fishersci.comnih.govfishersci.cafishersci.ca

Influence of Substituents at C-1, C-3, and N-9 Positions on Efficacy and Selectivity

Substitutions at the C-1, C-3, and N-9 positions of the β-carboline core have been extensively investigated to modulate the biological potency and selectivity of derivatives. For instance, the introduction of appropriate substituents at these positions has been shown to enhance antitumor activity and DNA-binding affinity. fishersci.com Phenyl and heterocyclic substituents at the C-1 and C-3 positions, respectively, have demonstrated potential antitumor activity. fishersci.com

Specific examples highlight the impact of these modifications:

Substitution at the C-1 position with benzaldehyde (B42025) derivatives bearing electron-withdrawing groups at the para position has been reported to result in better cytotoxic activity. fishersci.ca

Studies on tetrahydro-β-carboline derivatives have indicated that methyl substitution at C1, C3, and N9 can abrogate antimalarial potency, suggesting that even small modifications at these sites can drastically alter biological effects. fishersci.at

For N9-substituted β-carbolines, SAR studies have disclosed that cytotoxic activity is more prominent with the substitution of naphthalene (B1677914) or indole (B1671886) rings. fishersci.ca The order of reactivity towards cytotoxic potential was found to be naphthalene > indole > 6-membered heterocyclic > 5-membered heterocyclic rings. fishersci.ca

N9-methyl substitution has been shown to display increased activity compared to derivatives with a free N9-H. researchgate.net Conversely, introducing methyl and benzyl (B1604629) substituents at the N-9 position of β-carbolines has been reported to enhance DNA affinity. fishersci.com

These findings underscore the critical role of substituents at C-1, C-3, and N-9 in determining the biological profile of β-carboline derivatives and provide valuable insights for the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for β-Carboline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been widely applied to β-carboline derivatives to establish mathematical relationships between their structural properties and biological activities. These studies aim to identify the key molecular descriptors that govern activity and to predict the potency of new, unsynthesized compounds. nih.govfishersci.sewikipedia.orgwikipedia.orgthegoodscentscompany.comuni.lu

2D and 3D QSAR studies on various sets of β-carboline derivatives have explored the structural necessities for antitumor activity. fishersci.sewikipedia.orgwikipedia.org These analyses have revealed that the cytotoxic activity of β-carboline derivatives is strongly influenced by the thermodynamic and electronic nature of the substituents. thegoodscentscompany.com

Specific QSAR findings include:

2D QSAR studies have highlighted the positive contribution of hydrogen count (e.g., -NH₂, -SH groups) and the SaaaCE index (related to thiadiazole, oxadiazole groups) towards biological activity. wikipedia.org

3D QSAR studies have suggested that the presence of bulky groups at certain positions can be favorable for potent compounds. wikipedia.org For example, bulky groups such as 3-benzyl-4H-pyrazole and naphthyl groups at the R₂ positions have been suggested to contribute to better activity. wikipedia.org

Valid 2D and 3D QSAR models have been obtained correlating cytotoxic activity with descriptors such as SlogP (lipophilicity) and a_acc (hydrogen bond acceptor capacity) for 2D QSAR, and hydrophobic and hydrogen bond acceptor features for 3D QSAR. nih.govwikipedia.org

These QSAR models provide valuable insights into the structural features that are crucial for the desired biological activity and serve as a framework for the rational design and optimization of novel β-carboline-based antitumor agents. wikipedia.orgwikipedia.orgthegoodscentscompany.com

Design and Synthesis of Novel Vittacarboline Derivatives and Hybrid Molecules

The understanding gained from SAR studies and QSAR modeling has facilitated the rational design and synthesis of novel β-carboline derivatives and hybrid molecules with improved pharmacological properties. Strategies include the incorporation of other active fragments and the development of dimeric structures.

Incorporation of Nitrogen Heterocycles and Other Active Fragments for Enhanced Bioactivity

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been employed to design β-carboline derivatives with enhanced bioactivity and to potentially overcome drug resistance by targeting multiple biological pathways. fishersci.caresearchgate.netbmrb.io

The design and synthesis of β-carboline derivatives containing nitrogen heterocycles have been reported as an approach to obtain compounds with higher activity. bmrb.io The critical role of heterocyclic systems in drug development lies in their ability to bind with other cyclic systems, augmenting their activity and exhibiting potent effects against various cancer cell lines. bmrb.io

Examples of such hybrid molecules include:

Novel 1,3,4-oxadiazole-β-carboline hybrids have been synthesized and evaluated for their anticancer efficacy. fishersci.ca

Molecular hybridization of β-carboline and chalcone (B49325) pharmacophores has resulted in compounds with potent antiproliferative activity. fishersci.ca

Hybrids of β-carboline and imidazolium (B1220033) salts have also been designed and evaluated, showing good potency as anticancer agents. researchgate.net

These studies demonstrate the potential of incorporating nitrogen heterocycles and other active fragments into the β-carboline scaffold to create novel compounds with enhanced and potentially multi-targeted biological activities.

Development of β-Carboline Dimers for Potentiated Pharmacological Effects

The development of dimeric β-carboline structures has emerged as a strategy to potentiate their pharmacological effects. Inspired by naturally occurring dimeric alkaloids like neokauluamine, researchers have synthesized β-carboline dimers linked at various positions, such as N9 or C3. fishersci.cafishersci.canih.govwikipedia.orgfishersci.com

Studies have shown that dimeric β-carbolines can be significantly more potent than their corresponding monomeric ligands against various cell lines, including cancer and malarial cell lines. fishersci.cawikipedia.org The length of the linker connecting the two β-carboline units has been identified as an important factor influencing antitumor activity. fishersci.ca For instance, dimers with linker sizes of four to six methylene (B1212753) units were found to be more active compared to monomers. fishersci.ca

The synthesis of bivalent β-carboline derivatives modified at the N9 position and dimerized at the C3-position has been reported, with some dimeric compounds exhibiting effective inhibition activity on cancer cell proliferation. fishersci.cafishersci.com

These findings suggest that the dimeric structure can lead to enhanced biological activity, potentially due to increased affinity for targets or altered interaction modes.

Elucidation of Molecular Interactions with Pharmacological Targets

Understanding the molecular interactions between β-carboline derivatives and their pharmacological targets is crucial for rational drug design. Studies employing spectroscopic methods, molecular docking, and molecular dynamics simulations have provided insights into these interactions.

Many β-carboline derivatives are known to interact with DNA, often through intercalation, which involves the insertion of the planar β-carboline ring system between the base pairs of the DNA helix. fishersci.caresearchgate.netthegoodscentscompany.comfishersci.comguidetopharmacology.orguni.lu This intercalation can interfere with essential DNA-dependent processes like replication and transcription, contributing to the cytotoxic effects of these compounds. thegoodscentscompany.com Spectroscopic studies have been used to evaluate the quantitative interaction of β-carboline derivatives with DNA, determining binding constants and proposing intercalation as a primary binding mode. uni.lu

Molecular docking studies have been employed to predict the binding modes and affinities of β-carboline derivatives with various protein targets, including kinases and enzymes. nih.govresearchgate.netwikipedia.orgwikipedia.orgfishersci.comguidetopharmacology.orguni.lu These studies have revealed the importance of specific interactions, such as hydrophobic interactions and hydrogen bonding, in the binding of β-carbolines to their targets. nih.govguidetopharmacology.org For example, molecular docking and dynamics simulations have investigated the binding of β-carbolines to monoamine oxidase A (MAO-A), highlighting hydrophobic interactions with active site residues and hydrogen bonding with nitrogen atoms. guidetopharmacology.org

Furthermore, studies on β-carboline dimers have utilized molecular docking to understand their interaction with targets like Cyclin A2 (CCNA2), suggesting strong hydrophobic interactions. fishersci.com Molecular modeling analyses of β-carboline-based molecular hybrids have also provided insights into their interactions with targets such as DNA topoisomerase II, showing electrostatic interactions and DNA intercalation. researchgate.net

These molecular interaction studies provide a detailed view of how β-carboline derivatives exert their biological effects at the molecular level, guiding the design of compounds with optimized interactions for specific targets.

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in predicting how this compound and its analogues might interact with biological targets at the atomic level. openaccessjournals.com Molecular docking predicts the preferred orientation and binding affinity of a ligand within the binding site of a target protein. openaccessjournals.comopenaccessjournals.com This provides insights into potential binding modes and the key residues involved in the interaction. frontiersin.orgnih.govmdpi.com

Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the ligand-target complex, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., water molecules). biorxiv.orgnih.gov MD simulations can refine the binding poses predicted by docking, explore the stability of the complex, and provide information about the dynamic nature of the interaction. nih.govbiorxiv.org By combining docking and MD simulations, researchers can gain a more comprehensive understanding of the molecular recognition process and predict the most likely binding modes of this compound analogues to their intended targets. frontiersin.orgnih.govmdpi.com These computational approaches are valuable for prioritizing compounds for synthesis and experimental testing, accelerating the drug discovery process. utoronto.ca

Biophysical Studies (e.g., ITC, CETSA) for Ligand-Target Engagement

Biophysical techniques are crucial for experimentally validating the predicted binding interactions and quantifying the strength of ligand-target engagement. Isothermal Titration Calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive thermodynamic profile of the interaction.

The Cellular Thermal Shift Assay (CETSA) is another valuable biophysical method that assesses ligand-target engagement in a more physiologically relevant context – within cells or tissues. mdpi.comresearchgate.netnih.govbioprocessonline.comnih.gov CETSA is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability. mdpi.comresearchgate.net By measuring the melting temperature of a target protein in the presence and absence of a ligand, researchers can determine if and how strongly the ligand engages its target in its native cellular environment. mdpi.combioprocessonline.comnih.gov CETSA can be performed in various formats, including using a temperature gradient or an isothermal dose-response approach. nih.gov The integration of CETSA with mass spectrometry (MS-CETSA) allows for proteome-wide analysis of target engagement and can help identify both intended targets and potential off-targets. mdpi.comresearchgate.netcetsa.org These biophysical methods provide experimental evidence to support the findings from computational studies and are essential for confirming that this compound analogues engage their intended targets in a biologically meaningful way. researchgate.netbioprocessonline.com

Strategies for Improving Bioavailability and Drug-Likeness (Preclinical Context)

For this compound analogues to be developed into viable drug candidates, their pharmacokinetic properties, including bioavailability and drug-likeness, must be optimized in the preclinical setting. mdpi.comnih.gov Poor bioavailability, often linked to issues like low solubility or poor metabolic stability, is a major cause of failure in drug development. mdpi.comnih.gov

Solubility Enhancement through Structural Modification and Formulation Approaches

A significant challenge in developing many drug candidates is poor water solubility, which can limit absorption and thus bioavailability. pnrjournal.comirjmets.com For this compound analogues, improving solubility is a critical step in preclinical development. One strategy involves structural modification of the molecule to increase its hydrophilicity while retaining desired biological activity. mdpi.comhumanjournals.com This could involve introducing polar groups or modifying the charge state of the molecule at physiological pH.

Alternatively, various formulation approaches can be employed to enhance solubility without altering the chemical structure of the compound. These techniques include particle size reduction (e.g., micronization or nanosuspensions), the use of co-solvents, hydrotropy, solid dispersions, complexation (e.g., with cyclodextrins), and the application of surfactants. pnrjournal.comirjmets.comhumanjournals.comcutm.ac.inasiapharmaceutics.info Lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), can also improve the solubility and oral bioavailability of poorly soluble compounds. drug-dev.com The choice of solubility enhancement technique depends on the specific properties of the this compound analogue and the intended route of administration. pnrjournal.comirjmets.com The mixed solvency concept, which proposes that concentrated solutions of various dissolved substances can enhance the solubility of poorly soluble drugs, also offers a strategy to improve solubility while potentially reducing the toxicity associated with high concentrations of individual solubilizers. humanjournals.comasiapharmaceutics.info

Consideration of Metabolic Stability for Preclinical Development

Metabolic stability refers to the susceptibility of a compound to biotransformation by enzymes, primarily in the liver. nih.gov Poor metabolic stability can lead to rapid clearance of the drug from the body, reducing its exposure and therapeutic efficacy. nih.govfrontiersin.org Assessing metabolic stability is a critical step in preclinical development to predict in vivo pharmacokinetics, including bioavailability and half-life. nih.gov

In vitro methods, such as incubation with liver microsomes or hepatocytes, are commonly used to estimate the metabolic stability of new chemical entities. nih.govfrontiersin.org These studies determine parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov Compounds with high metabolic lability may require structural modifications to reduce their susceptibility to enzymatic degradation, for example, by blocking sites prone to metabolism or introducing metabolically stable groups. nih.gov Comparative metabolic stability studies, such as those conducted on related β-carboline alkaloids like harmaline (B1672942) and harmine (B1663883), can provide valuable insights into structural features that influence metabolic fate. Harmaline was found to be more stable than harmine in human liver microsomes, suggesting that structural differences between them impact their metabolism. frontiersin.org Understanding and optimizing the metabolic stability of this compound analogues is essential for achieving adequate systemic exposure and increasing the likelihood of successful preclinical and clinical development. nih.govfrontiersin.org

Analytical and Bioanalytical Methodologies in Vittacarboline Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Vittacarboline, providing the necessary separation from complex sample components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

HPLC is a versatile and widely used technique for the analysis of β-carboline alkaloids due to its applicability to a broad range of polar and non-volatile compounds. Reversed-phase HPLC, typically using C18 columns, is the most common approach for separating these alkaloids. waters.comnih.gov The choice of detector is critical and is often dictated by the required sensitivity and the nature of the sample matrix.

UV Detection: Ultraviolet (UV) detection is a common and accessible detection method for HPLC. However, its sensitivity and selectivity can be limited when analyzing complex biological or food samples where numerous compounds may absorb at similar wavelengths.

Fluorescence Detection: Many β-carboline alkaloids exhibit native fluorescence, which allows for highly sensitive and selective detection. waters.com This method provides good selectivity and sensitivity, making it suitable for trace analysis in various samples. waters.com

Electrochemical Detection (ED): HPLC with electrochemical detection has been demonstrated as a simple and sensitive method for the quantification of β-carboline alkaloids. mdpi.com Modification of glassy carbon electrodes with materials like carbon nanotubes can improve the amperometric response and repeatability of the measurements. mdpi.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, and it is increasingly applied for the analysis of these compounds. waters.com Electrospray ionization (ESI) is a common interface that produces protonated molecules, aiding in the identification and quantification of the analytes. waters.com

Table 1: Examples of HPLC Methods for β-Carboline Analysis

| Analytical Method | Column | Mobile Phase | Detection Mode | Application | Reference |

|---|---|---|---|---|---|

| HPLC-ED | Ultrabase C18 | Methanol (B129727):Acetonitrile:0.05 mol L(-1) Na2HPO4 (pH 9.0) | Electrochemical | Foods and beverages | mdpi.com |

| RP-HPLC | C18 | Isocratic or gradient elution | Fluorescence | General quantitative analysis | waters.com |

| HPLC-Fluorometric | Reversed-phase | Not specified | Fluorometric | Human scalp hair | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of β-carboline alkaloids. Due to the low volatility of many β-carbolines, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. waters.com

Common derivatization procedures involve reactions with reagents like methyl chloroformate or anhydrides. waters.com For instance, tetrahydro-β-carboline-3-carboxylic acids have been identified in food and beverage samples by GC-MS after derivatization to their N-methoxycarbonyl methyl esters. mdpi.com This approach allows for the positive identification and chemical characterization of these compounds in complex matrices. mdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art technique for the analysis of this compound and other β-carbolines, offering exceptional sensitivity and precision. nih.govresearchgate.net This method is particularly valuable for the analysis of trace levels of these compounds in highly complex matrices such as food, beverages, and biological tissues. nih.govmdpi.commdpi.com

LC-MS/MS provides structural information through the fragmentation of parent ions, which enhances the confidence in compound identification. waters.com This technique has been successfully applied to the comprehensive quantitative analysis of multiple β-carboline alkaloids in various meat and seafood products subjected to different cooking methods. nih.gov The high sensitivity of LC-MS/MS allows for the establishment of low limits of quantitation, often in the μg/kg range. mdpi.com

Table 2: LC-MS/MS Parameters for the Analysis of β-Carboline Alkaloids in Meat Products. nih.gov

| Parameter | Specification |

|---|---|

| LC System | SCIEX ExionLC™ AD UHPLC |

| Column | Kinetex® C18 (100 mm × 2.1 mm, 2.6 μm) |

| Column Temperature | 40 °C |

| Mobile Phase A | HPLC-grade water with 0.1% (v/v) formic acid and 1 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) formic acid |

| Detection | Tandem Mass Spectrometry |

Sample Preparation and Enrichment Techniques for this compound Analysis

Effective sample preparation is a critical step to remove interfering substances, concentrate the target analytes, and ensure the compatibility of the sample with the analytical instrument.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are conventional and widely used techniques for the isolation and clean-up of β-carboline alkaloids from various samples. waters.com The optimization of these methods, including the choice of solvents for LLE and the sorbent material for SPE (e.g., C18 or cation-exchange), is crucial for achieving high recovery and purity. waters.commdpi.com

A popular and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is a variation of SPE. This method has been optimized for the extraction of β-carboline alkaloids from food matrices and involves an extraction with a buffered solvent followed by a clean-up step using dispersive solid-phase extraction (d-SPE). nih.govmdpi.com

To address the need for more environmentally friendly and efficient sample preparation methods, various microextraction techniques have been developed. These methods are characterized by the use of minimal amounts of solvents and sample, making them ideal for the analysis of low-volume samples.

Miniaturized Matrix Solid-Phase Dispersion (µMSPD): This technique is a miniaturized version of MSPD and has been successfully applied to the determination of β-carboline alkaloids in tobacco samples. nih.gov The optimized µMSPD procedure uses a small amount of sample and adsorbent, resulting in a fast, economical, and environmentally friendly method. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that combines sampling, extraction, and concentration into a single step. It utilizes a coated fiber to extract analytes from a sample, which can then be desorbed directly into the analytical instrument.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): HF-LPME is a miniaturized version of LLE that uses a small volume of solvent contained within a porous hollow fiber. This technique offers high enrichment factors and effective sample clean-up, making it suitable for the analysis of pharmaceuticals and other compounds in aqueous samples.

These microextraction techniques represent a significant advancement in the sample preparation for this compound analysis, offering high efficiency while minimizing the environmental impact.

Spectroscopic Fingerprinting and Reference Standard Development for Quality Control

The quality control of a pharmacologically active compound such as this compound relies on unequivocal identification and purity assessment. This is achieved through the development of a unique spectroscopic "fingerprint" and the establishment of a highly purified reference standard.

Spectroscopic fingerprinting involves the use of multiple analytical techniques to generate a comprehensive data profile that is unique to the this compound molecule. This profile serves as a benchmark for confirming the identity and purity of subsequent batches. The primary techniques employed for this purpose include:

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system characteristic of the β-carboline core. rsc.org The wavelength of maximum absorption (λmax) is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. They reveal the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity, allowing for a complete structural map of this compound. mdpi.comacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. Tandem MS (MS/MS) is used to fragment the molecule, creating a unique fragmentation pattern that further confirms its identity. mdpi.comnih.govnih.gov

The development of a reference standard is a critical prerequisite for quantitative analysis and quality control. This process involves the synthesis or isolation of this compound at the highest possible purity. mdpi.comnih.gov This primary reference standard is extensively characterized using the aforementioned spectroscopic techniques to confirm its structure and establish its purity level. bebpa.orgusp.org Once certified, this standard is used for the calibration of analytical instruments and the validation of analytical methods, ensuring that quantitative measurements of this compound in various samples are accurate and reliable. caymanchem.comusp.org

Table 1: Hypothetical Spectroscopic Data for this compound Reference Standard| Analytical Technique | Parameter | Characteristic Value/Observation |

|---|---|---|

| UV-Vis Spectroscopy | λmax (in Methanol) | ~245 nm, ~290 nm, ~350 nm |

| Infrared (IR) Spectroscopy | Major Absorption Bands (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch) |

| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm) | Signals in aromatic region (7.0-8.5 ppm), signals corresponding to specific substituents |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ, ppm) | Signals in aromatic/heterocyclic region (110-150 ppm) |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ | Precise mass corresponding to the elemental formula of the protonated molecule |

Computational Chemistry and In Silico Approaches for Analytical Method Development

Modern analytical method development is increasingly accelerated by the use of computational chemistry and in silico (computer-based) approaches. These tools allow for the prediction of molecular properties and chromatographic behavior, significantly reducing the time and resources required for experimental optimization. acdlabs.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can predict the geometric and electronic structure of this compound. rsc.org These calculations can forecast spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental data. nih.gov Understanding properties like molecular dipole moment, electrostatic potential, and orbital energies helps in predicting the compound's interaction with different solvents and surfaces, which is fundamental for developing separation and extraction methods. nih.gov

In silico approaches provide powerful predictive models for analytical method development:

Quantitative Structure-Retention Relationship (QSRR): QSRR is a modeling technique that correlates the structural properties of a molecule with its chromatographic retention time. nih.govmdpi.com By calculating a set of molecular descriptors for this compound (e.g., logP, molecular weight, surface area, polarizability), a QSRR model can predict its retention time under various HPLC conditions (e.g., different columns and mobile phases). unimib.itresearchgate.netnih.gov This allows for the virtual screening of chromatographic conditions to identify the most promising ones for experimental verification, thereby streamlining the method development process. mdpi.com

Molecular Docking: While traditionally used in drug discovery to predict ligand-protein binding, molecular docking can also be adapted for analytical applications. mdpi.comnih.gov Simulations can model the interaction between this compound and the stationary phase of a chromatography column. mdpi.comresearchgate.net This provides insights into the separation mechanism at a molecular level and can guide the rational selection of the most appropriate column chemistry for achieving optimal resolution. mdpi.com

By integrating these computational tools, the development of robust and efficient analytical methods for this compound can be achieved with fewer laboratory experiments, leading to a more cost-effective and streamlined workflow. mdpi.combeilstein-journals.org

Table 2: Application of Computational Approaches in Analytical Method Development for this compound| Computational Method | Specific Application | Benefit for Method Development |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of IR and NMR spectra; calculation of molecular properties (dipole moment, etc.). rsc.orgnih.gov | Aids in the interpretation of experimental spectra and provides a fundamental understanding of molecular polarity for solvent selection. |

| Quantitative Structure-Retention Relationship (QSRR) | Prediction of HPLC retention times based on calculated molecular descriptors. nih.govunimib.it | Reduces the number of required screening experiments by prioritizing optimal column and mobile phase conditions. mdpi.com |

| Molecular Docking | Simulation of interactions between this compound and chromatographic stationary phases. mdpi.commdpi.com | Provides mechanistic insights into the separation process, enabling a more rational and targeted selection of chromatographic columns. |

Future Research Directions and Translational Potential of Vittacarboline

Elucidation of Undiscovered Mechanisms of Action for Vittacarboline at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for assessing its therapeutic potential. While general mechanisms of β-carbolines, such as DNA intercalation, topoisomerase inhibition, and modulation of various signaling pathways, are known nih.govresearchgate.net, the specific targets and pathways influenced by this compound remain largely unexplored.

Exploration of Novel Cellular Pathways Modulated by this compound

Future research should focus on identifying the specific cellular pathways that are modulated by this compound treatment. Given the diverse reported traditional uses of Hippeastrum vittatum researchgate.netresearchgate.netresearchgate.netijpsm.com, this compound may interact with multiple pathways. Studies on other β-carbolines have indicated interactions with pathways involved in cell cycle regulation, apoptosis, and various signaling cascades like the hedgehog, HIF-1, and Ras pathways nih.gov.

Research approaches could include:

Cell-based assays: Investigating the effects of this compound on cell proliferation, cell death (apoptosis, necrosis), migration, and invasion in relevant cell lines (e.g., cancer cells, neuronal cells).

Target identification studies: Employing techniques such as pull-down assays, activity-based protein profiling, or thermal proteome profiling to identify proteins that directly bind to this compound.

Pathway analysis: Utilizing techniques like Western blotting, ELISA, and reporter assays to assess the activation or inhibition of key proteins and signaling molecules in specific pathways hypothesized to be affected by this compound.

Proteomic and Transcriptomic Profiling in Response to this compound Treatment

To gain a comprehensive understanding of this compound's cellular impact, global profiling techniques such as proteomics and transcriptomics are invaluable.

Transcriptomic profiling: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns in cells or tissues treated with this compound. This can highlight affected biological processes and pathways. nih.govnih.gov

Proteomic profiling: Mass spectrometry-based proteomics can identify and quantify changes in protein abundance and post-translational modifications in response to this compound. nih.govnih.govnih.gov This provides insights into the functional state of the cell and can validate findings from transcriptomic studies.

Combining these approaches can provide a holistic view of the molecular changes induced by this compound, helping to pinpoint key regulatory nodes and potential therapeutic targets.

An example of how such data might be presented (hypothetical based on general β-carboline research):

| Study Type | Model System | Key Findings (Hypothetical) | Relevant Pathways (Hypothetical) |

| Transcriptomics | Cancer Cell Line A | Upregulation of genes related to apoptosis; Downregulation of cell cycle regulators. nih.gov | Apoptosis Signaling, Cell Cycle Control nih.gov |

| Proteomics | Neuronal Cell Line B | Changes in abundance of proteins involved in neurotransmission. | Neurotransmitter Synthesis/Metabolism |

Targeted Drug Delivery Systems for β-Carboline Scaffolds (Conceptual and Preclinical)

The therapeutic efficacy of β-carbolines, including this compound, could potentially be enhanced through the development of targeted drug delivery systems. These systems aim to increase the concentration of the compound at the site of action while minimizing exposure to healthy tissues, thereby potentially improving efficacy and reducing off-target effects. nih.gov

Nanoparticle-Based Delivery for Enhanced Specificity and Reduced Off-Target Effects

Nanoparticles offer a promising platform for the targeted delivery of β-carbolines. nih.govacs.orgnih.gov They can encapsulate or conjugate with the drug, protecting it from degradation and allowing for controlled release. nih.gov Surface modification of nanoparticles with targeting ligands (e.g., antibodies, peptides) can direct them to specific cells or tissues that overexpress certain receptors. nih.gov

Preclinical studies could investigate:

Encapsulation efficiency: Determining how effectively this compound can be loaded into various nanoparticle formulations (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles). researchgate.netnih.govnih.gov

Targeted delivery in vitro: Assessing the selective uptake of functionalized nanoparticles containing this compound by target cells compared to non-target cells.

In vivo biodistribution: Studying the distribution of this compound-loaded nanoparticles in animal models to confirm targeted accumulation in desired tissues and reduced accumulation in off-target organs.

Research on nanoparticle delivery of other β-carbolines like harmine (B1663883) has shown promising results in improving anticancer activity and reducing toxicity in preclinical models. nih.gov This suggests a similar potential for this compound.

An example of potential nanoparticle delivery strategies (conceptual):

| Nanoparticle Type | Targeting Strategy (Conceptual) | Potential Application Area (Conceptual) |

| Ligand-functionalized Polymer Nanoparticles | Targeting cancer-specific receptors | Cancer Therapy |

| Liposomes | Enhanced permeability and retention effect in tumors | Cancer Therapy |

| Nanostructured Lipid Carriers | Crossing the blood-brain barrier | Neurological Disorders |

Prodrug Strategies for Improved Pharmacokinetic Profiles

Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic properties, such as solubility, stability, absorption, distribution, metabolism, and excretion. acs.orgacs.org For this compound, prodrugs could be designed to enhance its bioavailability, prolong its half-life, or enable targeted activation at the disease site.

Conceptual prodrug approaches for this compound could include:

Cleavable linkers: Attaching a promoiety to this compound via a linker that can be cleaved by specific enzymes or conditions present at the target site (e.g., in tumors or inflamed tissues). acs.orgacs.org

Solubility enhancement: Modifying this compound to increase its solubility, which can improve absorption and distribution.

Reduced toxicity: Designing prodrugs that are less toxic than the parent compound and release the active this compound only at the intended site.

Preclinical evaluation of this compound prodrugs would involve in vitro stability studies in biological media and in vivo pharmacokinetic and pharmacodynamic studies in animal models.

Combinatorial Approaches with Existing Therapeutic Agents (Preclinical Rationale)

Exploring the potential of this compound in combination with existing therapeutic agents is another important area for future research. nih.govacs.org Combining drugs can offer several advantages, including synergistic effects, reduced dosages of individual drugs (potentially leading to fewer side effects), and overcoming drug resistance. nih.govnih.gov

Preclinical rationale for combinatorial approaches with this compound could be based on:

Complementary mechanisms of action: Combining this compound with drugs that act on different pathways involved in a disease process. For example, if this compound shows activity against cancer cells, combining it with a chemotherapeutic agent that targets a different aspect of cell growth or survival could enhance efficacy. nih.govacs.org

Synergistic effects observed with other β-carbolines: Research on other β-carbolines has demonstrated synergistic effects in combination with other therapeutic agents in various disease models. acs.orgscribd.com This provides a basis for investigating similar combinations with this compound.

Potential to overcome resistance: Combining this compound with other drugs might help overcome mechanisms of resistance that can develop with single-agent therapy.

Preclinical studies in this area would involve evaluating the effects of this compound in combination with other drugs in cell-based assays and relevant animal models to assess synergy, additivity, or antagonism.

An example of potential combinatorial strategies (preclinical rationale):